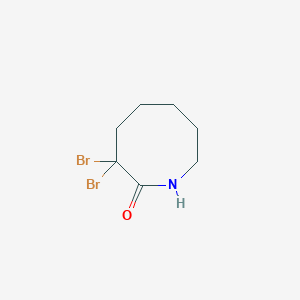
Formamide, N-(1-ethoxyethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Formamide, N-(1-ethoxyethyl)- is an organic compound that belongs to the class of formamides It is characterized by the presence of a formamide group (HCONH2) attached to an ethoxyethyl group
準備方法
Synthetic Routes and Reaction Conditions
Formamide, N-(1-ethoxyethyl)- can be synthesized through several methods. One common approach involves the reaction of ethyl formate with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of Formamide, N-(1-ethoxyethyl)- often involves the use of advanced catalytic processes to enhance yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the desired product in high purity.
化学反応の分析
Types of Reactions
Formamide, N-(1-ethoxyethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form corresponding amines.
Substitution: The formamide group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the formamide group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted formamides
科学的研究の応用
Formamide, N-(1-ethoxyethyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: This compound is used in the study of RNA metabolism and as a stabilizer for nucleic acids in gel electrophoresis.
Industry: Formamide, N-(1-ethoxyethyl)- is used in the production of polymers and as a solvent in various industrial processes.
作用機序
The mechanism by which Formamide, N-(1-ethoxyethyl)- exerts its effects involves the interaction with nucleophilic sites in biological molecules. It can destabilize non-covalent bonds, leading to the relaxation of RNA secondary structures and RNA-protein interactions. This property makes it useful in the study of RNA metabolism and other biological processes.
類似化合物との比較
Similar Compounds
Formamide: The parent compound, which is simpler in structure and widely used as a solvent and reagent.
Dimethylformamide: A derivative with two methyl groups, commonly used as a solvent in organic synthesis.
N,N-Dimethylformamide: Another derivative with two methyl groups attached to the nitrogen atom, used as a solvent and reagent.
Uniqueness
Formamide, N-(1-ethoxyethyl)- is unique due to the presence of the ethoxyethyl group, which imparts different chemical properties compared to its simpler counterparts. This structural difference can influence its reactivity and applications, making it a valuable compound in specific research and industrial contexts.
特性
CAS番号 |
38591-95-6 |
|---|---|
分子式 |
C5H11NO2 |
分子量 |
117.15 g/mol |
IUPAC名 |
N-(1-ethoxyethyl)formamide |
InChI |
InChI=1S/C5H11NO2/c1-3-8-5(2)6-4-7/h4-5H,3H2,1-2H3,(H,6,7) |
InChIキー |
SCIZUMQARSPVKK-UHFFFAOYSA-N |
正規SMILES |
CCOC(C)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


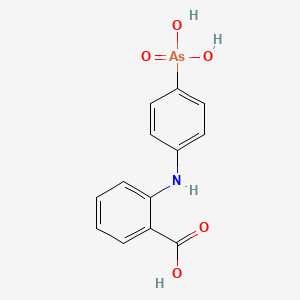
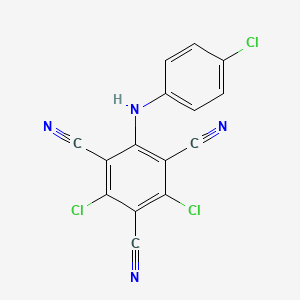
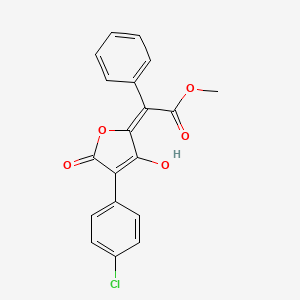
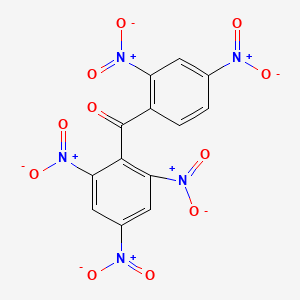
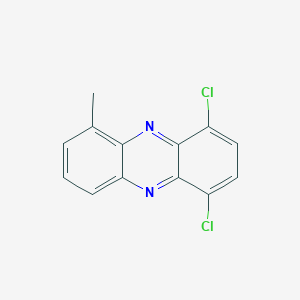
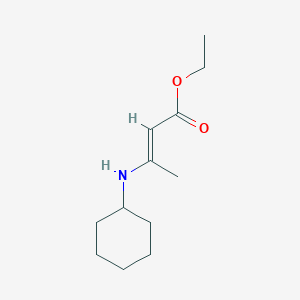

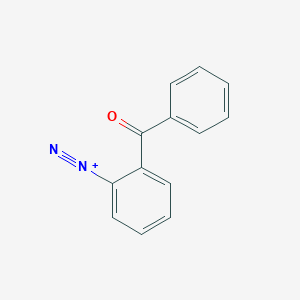
![4-{(E)-[(4-Octylphenyl)imino]methyl}benzonitrile](/img/structure/B14681419.png)
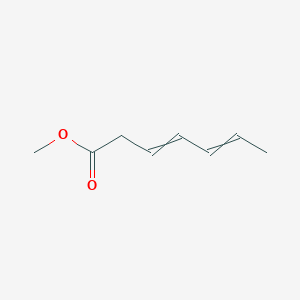


![1-[3-(Prop-1-en-2-yl)cyclopentyl]ethan-1-one](/img/structure/B14681460.png)
